molecular formula C23H35N7O5 B14243525 L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- CAS No. 443303-13-7

L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl-

Cat. No.: B14243525
CAS No.: 443303-13-7
M. Wt: 489.6 g/mol
InChI Key: OUGCOKSNBAYMOF-DKIMLUQUSA-N
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Description

L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- is a peptide composed of the amino acids L-phenylalanine, L-alanine, L-arginine, and L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-phenylalanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-arginine and L-proline.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the arginine or proline residues, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the peptide’s structure and function.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or dithiothreitol are used.

    Substitution: Amino acid substitution can be achieved using various coupling reagents like carbodiimides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of citrulline, while reduction can result in the formation of reduced peptide derivatives.

Scientific Research Applications

L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-phenylalanine: A dipeptide composed of L-alanine and L-phenylalanine.

    L-Arginyl-L-proline: A dipeptide composed of L-arginine and L-proline.

    L-Phenylalanine, L-alanyl-L-prolyl-L-arginyl-: A similar peptide with a different sequence of amino acids.

Uniqueness

L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of hydrophobic (L-phenylalanine), small (L-alanine), basic (L-arginine), and cyclic (L-proline) residues contributes to its unique behavior in chemical and biological systems.

Properties

CAS No.

443303-13-7

Molecular Formula

C23H35N7O5

Molecular Weight

489.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H35N7O5/c1-14(24)19(31)28-16(9-5-11-27-23(25)26)21(33)30-12-6-10-18(30)20(32)29-17(22(34)35)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-18H,5-6,9-13,24H2,1H3,(H,28,31)(H,29,32)(H,34,35)(H4,25,26,27)/t14-,16-,17-,18-/m0/s1

InChI Key

OUGCOKSNBAYMOF-DKIMLUQUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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